molecular formula C10H9ClO2 B590818 5-(3-Chlorophenyl)dihydro-2(3H)-furanone CAS No. 875256-56-7

5-(3-Chlorophenyl)dihydro-2(3H)-furanone

Cat. No.: B590818
CAS No.: 875256-56-7
M. Wt: 196.63
InChI Key: BXCLFOKTWQYCRY-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)dihydro-2(3H)-furanone is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential neuroactive and anti-inflammatory properties. This γ-butyrolactone derivative serves as a key synthetic intermediate and a core structural motif for developing novel pharmacologically active molecules. Scientific investigations into structurally related furanone compounds have demonstrated a range of promising biological activities. Research on a closely related triazole-thione derivative incorporating the 5-(3-chlorophenyl) moiety has shown potent anticonvulsant activity in models of maximal electroshock-induced seizure, with its mechanism of action linked to an influence on voltage-gated sodium channels (VGSCs) . Furthermore, studies on other chlorophenyl-substituted dihydrofuranone analogues have characterized them as non-steroidal anti-inflammatory drugs (NSAIDs) with a profile that may extend beyond simple prostaglandin synthesis inhibition, suggesting a unique mechanism of action . The furanone scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of bioactivity, serving as a versatile building block for creating compounds with potential anticancer, antibacterial, and antifungal properties . Researchers value this compound for exploring new therapeutic avenues in neurology and immunology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)9-4-5-10(12)13-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCLFOKTWQYCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274176
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875256-56-7
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875256-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)dihydro-2(3H)-furanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 5 3 Chlorophenyl Dihydro 2 3h Furanone Systems

Lactone Ring Reactivity

The γ-butyrolactone core of 5-(3-chlorophenyl)dihydro-2(3H)-furanone is the principal site of chemical reactivity. The ester linkage within the five-membered ring is susceptible to various transformations, including nucleophilic attack, reduction, and hydrolysis.

Nucleophilic attack on the electrophilic carbonyl carbon of the lactone is a characteristic reaction of γ-butyrolactones. This process leads to the cleavage of the ester bond and the formation of a variety of functionalized derivatives. As a general principle for lactones, these reactions involve the attack of a nucleophile on the carbonyl carbon, which results in a tetrahedral intermediate that subsequently collapses, leading to the opening of the lactone ring. pearson.com

In nucleophilic ring-opening reactions of this compound, the primary site of attack is the electrophilic carbonyl carbon (C-2). This is due to the polarization of the carbon-oxygen double bond, which renders the carbon atom susceptible to nucleophiles. Attack at the C-5 position, which bears the 3-chlorophenyl group, is less favorable for nucleophilic substitution due to the presence of a more electron-rich aromatic system and a stronger carbon-carbon bond. The regioselectivity of ring-opening for non-symmetrical epoxides is highly dependent on whether the reaction is carried out under basic or acidic conditions, which could be a consideration for related cyclic ethers. universiteitleiden.nl

The stereochemistry of the chiral center at C-5 can influence the stereochemical outcome of the ring-opening reaction. If the reaction proceeds via a mechanism that does not involve the C-5 center directly, the stereochemical integrity of this center is often retained in the product. However, reaction conditions and the nature of the nucleophile can play a significant role. For instance, in the synthesis of substituted tetrahydrofurans, intramolecular SN2 reactions of hydroxyl nucleophiles with alkyl halides or sulfonates are common methods for forming the ring. nih.gov

Reaction Type Nucleophile Expected Product Regioselectivity Stereoselectivity
AminolysisPrimary Amine (R-NH₂)N-substituted-4-hydroxy-4-(3-chlorophenyl)butanamideAttack at carbonyl carbonRetention of configuration at C-5
AlcoholysisAlcohol (R-OH)4-hydroxy-4-(3-chlorophenyl)butanoic acid esterAttack at carbonyl carbonRetention of configuration at C-5
ThiolysisThiol (R-SH)S-alkyl-4-hydroxy-4-(3-chlorophenyl)butanethioateAttack at carbonyl carbonRetention of configuration at C-5

This table presents expected outcomes based on general principles of lactone reactivity.

The ring-opening of γ-butyrolactones can be facilitated by various catalysts. Both acid and base catalysis are effective. In the context of polymerization, organocatalysts have gained significant attention for the ring-opening polymerization (ROP) of lactones. rsc.org For instance, diphenyl phosphate (B84403) (DPP) has been used as an organocatalyst for the copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone. nih.gov While γ-butyrolactone itself is known to be difficult to polymerize due to its low ring strain, the introduction of substituents can alter its reactivity. icm.edu.pl

Various catalysts have been explored for the ROP of lactones, including metal-based catalysts and organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) and N-heterocyclic carbenes (NHCs). acs.org Phosphazene bases have also been shown to be effective for the ROP of some lactones. acs.org The choice of catalyst can influence the reaction rate and selectivity. For instance, in the presence of a suitable initiator, such as an alcohol, these catalysts can activate the lactone monomer towards nucleophilic attack.

Catalyst Type Example Catalyst Role in Ring-Opening
Acid CatalystBrønsted or Lewis AcidsProtonation of the carbonyl oxygen, increasing its electrophilicity.
Base CatalystHydroxides, AlkoxidesDeprotonation of the nucleophile, increasing its nucleophilicity.
OrganocatalystDiphenyl phosphate (DPP), DMAP, NHCsActivation of the monomer and/or the initiating nucleophile. nih.govacs.org

This table summarizes general catalytic approaches for lactone ring-opening.

The lactone carbonyl group in this compound can be reduced to either a diol or a cyclic ether, depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the ester to a diol. This occurs through the initial formation of a hemiacetal intermediate, which is then further reduced.

In contrast, selective reduction to the corresponding cyclic ether, 2-(3-chlorophenyl)tetrahydrofuran, can be achieved using milder reducing agents or specific reaction protocols that favor the preservation of the ether linkage. The reduction of 3,4-dihalogeno-5-hydroxy-2(5H)-furanones to the corresponding γ-lactones has been achieved using reagents like aluminum isopropoxide and sodium borohydride. nih.gov

Reducing Agent Expected Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)4-(3-chlorophenyl)butane-1,4-diolAnhydrous ether or THF, followed by aqueous workup
Sodium Borohydride (NaBH₄)4-(3-chlorophenyl)butane-1,4-diol (typically slower than LiAlH₄)Protic solvents like ethanol (B145695) or methanol (B129727)
Diisobutylaluminium Hydride (DIBAL-H)4-(3-chlorophenyl)-4-hydroxybutanal (at low temperatures)Aprotic solvents like toluene (B28343) or dichloromethane (B109758) at low temperatures
Catalytic Hydrogenation (e.g., with Ru or Rh catalysts)2-(3-chlorophenyl)tetrahydrofuranHigh pressure and temperature

This table outlines common reduction pathways for lactones and their expected products.

The hydrolysis of the dihydrofuranone ring in this compound results in the formation of 4-(3-chlorophenyl)-4-hydroxybutanoic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of γ-butyrolactone proceeds via a nucleophilic acyl substitution mechanism. pearson.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the alkoxide, which is subsequently protonated to yield the hydroxy acid. The hydrolysis of γ-butyrolactone is rapid under strongly alkaline conditions. inchem.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields the hydrated intermediate, which then undergoes ring opening to form the carboxylic acid and the alcohol. In acidic water, an equilibrium between the lactone and the corresponding hydroxy acid is established. wikipedia.orgresearchgate.net

Nucleophilic Ring-Opening Reactions

Reactivity of the Dihydrofuranone Backbone

The dihydrofuranone backbone of this compound consists of the saturated carbon atoms of the lactone ring and the pendant 3-chlorophenyl group. The saturated portion of the lactone ring is generally unreactive towards many reagents. The C-H bonds are typically not acidic enough to be deprotonated under normal conditions, although strong, non-nucleophilic bases can deprotonate the alpha-carbon of γ-butyrolactone. wikipedia.org

The 3-chlorophenyl group, however, can undergo electrophilic aromatic substitution reactions. The chlorine atom is a deactivating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the chlorine atom (C-2, C-4, and C-6 of the phenyl ring) and meta to the point of attachment of the furanone ring. The presence of the deactivating chloro group makes the aromatic ring less susceptible to electrophilic substitution compared to benzene. In some cases, with 3,4-dihalogeno-5-hydroxy-2(5H)-furanones, reactions with arenes in the presence of an acid can lead to the formation of a new bond at the C-5 position of the furanone ring. nih.gov

Nucleophilic Substitution Reactions on the Furanone Ring (Excluding C-5)

Nucleophilic attack on the γ-butyrolactone ring of compounds structurally related to this compound can occur at several positions. While the C-5 position is excluded from this section, reactions at other sites, particularly the carbonyl carbon (C-2) and the adjacent C-3 and C-4 positions, are of significant interest.

The carbonyl group (C-2) is a primary site for nucleophilic acyl substitution. Strong nucleophiles can open the lactone ring. For instance, reaction with amines or hydrazines can lead to the formation of amides or hydrazides, respectively. These reactions typically proceed via an initial nucleophilic addition to the carbonyl carbon, followed by ring opening.

Although direct nucleophilic substitution on the saturated C-3 and C-4 carbons of the dihydrofuranone ring is generally not facile, the presence of activating groups can enable such transformations. For example, in related systems like 3,4-dihalo-2(5H)-furanones, the halogen atoms are susceptible to displacement by various nucleophiles. nih.govmdpi.com Reactions with S-nucleophiles, such as mercaptans, can lead to substitution at the C-4 position. mdpi.com Similarly, nitrogen nucleophiles like sodium azide (B81097) can substitute halogens at both the C-4 and C-5 positions in 3,4,5-trihalogeno-2(5H)-furanones. nih.gov These examples, while not on the exact title compound, illustrate the potential for nucleophilic substitution on the furanone ring under appropriate conditions.

The reactivity of the furanone ring can also be influenced by protonation in superacidic media. Studies on γ-butyrolactone have shown that protonation occurs on the carbonyl oxygen, leading to the formation of a stable salt. nih.gov This activation could potentially enhance the susceptibility of the ring to subsequent nucleophilic attack.

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

The 3-chlorophenyl group attached to the furanone ring is susceptible to electrophilic aromatic substitution (EAS). The chlorine atom is a deactivating, ortho-, para-directing group, while the dihydrofuranone substituent, being an alkyl group, is weakly activating and also ortho-, para-directing. The combined directing effects of these two substituents will determine the regioselectivity of the substitution.

Standard EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are expected to occur on the chlorophenyl ring. masterorganicchemistry.com The incoming electrophile will preferentially substitute at the positions ortho and para to the dihydrofuranone group and ortho and para to the chlorine atom. Given the substitution pattern, the most likely positions for substitution are C-2, C-4, and C-6 of the phenyl ring. The precise outcome will depend on the specific reaction conditions and the nature of the electrophile.

For example, in a related system, the arylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with arenes in the presence of a Lewis or Brønsted acid proceeds via what can be formally considered an electrophilic aromatic substitution on the arene. nih.gov This highlights the potential for the furanone moiety to participate in reactions that ultimately lead to substitution on an aromatic ring.

Reactions Involving Adjacent Functional Groups (e.g., C-3, C-4 Positions)

The C-3 and C-4 positions of the dihydrofuranone ring offer opportunities for functionalization, which can significantly alter the chemical properties of the molecule. While the parent this compound lacks inherent functional groups at these positions, derivatization can introduce reactive handles.

For instance, the introduction of a double bond between C-3 and C-4 to form a 2(3H)-furanone, followed by the addition of an arylidene group at the C-3 position, creates a system ripe for further reactions. researchgate.net These 3-arylidene-5-aryl-2(3H)-furanones can react with nucleophiles like ammonia (B1221849) and benzylamine (B48309) to yield pyrrolones. researchgate.net

Furthermore, the presence of halogens at the C-3 and C-4 positions, as seen in mucochloric and mucobromic acids, dramatically increases reactivity. nih.gov These dihalo-furanones undergo a variety of transformations, including nucleophilic substitution and ring transformations. nih.gov The synthesis of γ-butyrolactones with substituents at the C-3 position has been achieved through various methods, including the reductive cyclization of α-bromo allylic esters. researchgate.net This indicates that functionalization at these positions is a viable strategy for creating diverse analogues.

Ring Transformation Reactions

The furanone ring in this compound and its derivatives can be converted into various other heterocyclic systems, particularly those containing nitrogen. These transformations are often driven by the reaction of the lactone with bifunctional nucleophiles.

Conversion to Nitrogen-Containing Heterocycles (e.g., Pyrrolones, Pyridazinones, Imidazoles, Oxadiazoles, Triazoles)

The conversion of furanones into nitrogen-containing heterocycles is a well-established synthetic strategy.

Pyrrolones: The reaction of 3-arylidene-5-aryl-2(3H)-furanones with ammonia or primary amines is a common method for the synthesis of 3-arylidene-2(3H)-pyrrolones. researchgate.netnih.gov This transformation involves the replacement of the ring oxygen with a nitrogen atom.

Pyridazinones: 2(3H)-Furanones can serve as precursors for pyridazinones. researchgate.net For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield a hydrazide intermediate, which can then be cyclized to form the corresponding pyridazinone derivative. researchgate.net The reaction of 5-aryl-2(3H)-furanones with hydrazine derivatives at elevated temperatures in acidic solution can also lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones. nih.gov

Other Heterocycles: The utility of 2(3H)-furanones extends to the synthesis of a wide array of other nitrogen-containing heterocycles, including imidazoles, oxadiazoles, and triazoles. researchgate.net These transformations often proceed through an acid hydrazide intermediate derived from the furanone. researchgate.net For instance, a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide, synthesized from a furanone derivative, can be converted into oxazinone and pyrimidinone heterocycles. asu.edu.egresearchgate.net

Rearrangement Pathways of Furanone Systems

Rearrangement reactions of furanone systems can lead to structurally diverse products. While specific rearrangement pathways for this compound are not extensively documented, related systems exhibit interesting transformations. For instance, the Baeyer-Villiger oxidation, a common method for γ-butyrolactone synthesis, involves the rearrangement of a ketone. nih.gov Conversely, the Beckmann rearrangement of an oxime can lead to the formation of a γ-butyrolactam, a nitrogen-containing analogue of the furanone ring. nih.gov

In the synthesis of γ-butyrolactones from α,α-diaryl allylic alcohol derivatives, a 1,2-aryl migration can occur concurrently with the addition of a CO2 radical anion, leading to the formation of 4,5-substituted lactones. acs.org This indicates the potential for skeletal rearrangements in furanone synthesis and derivatization.

Derivatization Studies of this compound Analogues

Derivatization of furanone systems is a key strategy for modulating their chemical and biological properties. Studies on analogues of this compound have explored various modifications.

A significant area of research has been the derivatization of related compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen. nih.govdoi.orgnih.gov Derivatization of the hydroxyl group with various alcohols, such as methanol, ethanol, 2-propanol, and butanols, has been investigated to facilitate its analysis. nih.govdoi.orgnih.gov

The synthesis of various 3-arylidene-5-(substituted phenyl)-2(3H)-furanones has been reported, where different aromatic aldehydes are condensed with a 3-aroylpropanoic acid. researchgate.net These furanones have been further derivatized to their corresponding pyrrolone analogues. researchgate.net

The following table summarizes some of the derivatization reactions reported for furanone analogues:

Table 1: Derivatization Reactions of Furanone Analogues

Starting MaterialReagent(s)Product TypeReference
3-Arylidene-5-aryl-2(3H)-furanoneAmmonia, Benzylamine3-Arylidene-2(3H)-pyrrolone, 3-Arylidene-1-benzyl-2(3H)-pyrrolone researchgate.netnih.gov
2(3H)-FuranoneHydrazine hydrate, then HCl/AcOHPyridazinone researchgate.net
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)Alcohols (e.g., 2-propanol, butanols)Alkoxy derivative nih.govnih.gov
3,4-Dihalo-5-hydroxy-2(5H)-furanoneAcyl chlorides, AnhydridesEster nih.govmdpi.com

Functionalization at Various Ring Positions

The saturated lactone ring of this compound offers several positions for the introduction of new functional groups, namely the C3 (α- to the carbonyl), C4 (β- to the carbonyl), and C5 (γ- to the carbonyl) positions. The reactivity at these sites allows for the synthesis of a diverse range of derivatives.

Functionalization at the C3 Position (α-position):

The α-position to the carbonyl group (C3) is the most common site for functionalization due to the acidity of the α-protons, which can be removed by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles.

One key transformation is the introduction of an α-methylene group, which often enhances biological activity. This can be achieved through various methods, including alkylation with formaldehyde (B43269) equivalents or via a selenoxide elimination pathway. The resulting α-methylene-γ-butyrolactones are potent Michael acceptors, reacting with nucleophiles like the cysteine residues in proteins. acs.org

Another significant functionalization at the C3 position is the Mannich-type reaction. This involves the reaction of the lactone with formaldehyde and a secondary amine, such as piperidine (B6355638) or morpholine, typically under acidic conditions. This introduces an aminomethyl substituent at the C3 position. An example of this is the synthesis of derivatives like 5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one. uni.lu

Functionalization at the C4 and C5 Positions:

Direct functionalization at the C4 and C5 positions of a saturated lactone like this compound is less straightforward than at the C3 position and typically requires starting from a more activated precursor. The reactivity of related furanone systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids), provides insight into potential transformations. nih.gov

For instance, nucleophilic substitution at the C4 position is a common reaction in 3,4-dihalo-2(5H)-furanones. nih.gov Various nucleophiles, including thiols, azides, and amines, can displace a halogen atom at this position. nih.gov While the target molecule lacks a leaving group at C4, synthetic strategies could involve the introduction of unsaturation or a hydroxyl group that can be converted into a good leaving group to enable such substitutions.

The C5 position is activated by the ring oxygen and the 3-chlorophenyl group. In related systems like 3,4-dihalo-5-hydroxy-2(5H)-furanones, the hydroxyl group at C5 can be converted into a better leaving group, such as a carbonate, which can then be displaced by nucleophiles. nih.gov Friedel-Crafts-type reactions at the C5 position with arenes and heteroarenes have also been reported for 5-hydroxy-2(5H)-furanones in the presence of an acid catalyst, leading to the formation of 5-aryl derivatives. nih.gov

Interactive Data Table: Functionalization Reactions on the γ-Butyrolactone Ring

PositionReaction TypeReagents/ConditionsResulting Functional Group
C3 α-Methylenation1. LDA, PhSeCl; 2. H₂O₂=CH₂ (Methylene)
C3 Mannich ReactionFormaldehyde, Piperidine, HCl-CH₂-N(C₅H₁₀) (Piperidinylmethyl)
C4 Nucleophilic Substitution (on halo-precursor)Sodium Azide (NaN₃)-N₃ (Azido)
C4 Nucleophilic Substitution (on halo-precursor)Thiophenol (PhSH), Et₃N-SPh (Thiophenyl)
C5 Friedel-Crafts Alkylation (on hydroxy-precursor)Indole, Lewis Acid-Indolyl
C5 Nucleophilic Substitution (on carbonate-precursor)Amino alcohols-NH-(CH₂)n-OH

Synthesis of Conjugates and Hybrid Molecules

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is a modern strategy in drug discovery to create compounds with enhanced affinity, selectivity, or novel mechanisms of action. The this compound scaffold can be incorporated into such conjugates, leveraging the reactivity of the lactone ring.

The synthesis of these hybrids often involves linking the γ-butyrolactone moiety to another biologically active molecule, such as a DNA minor groove binder or another alkylating agent, through a flexible or rigid linker. acs.orgnih.gov

A common strategy involves utilizing an α-methylene-γ-butyrolactone derivative as the core. The α-methylene group acts as one of the pharmacophores (a Michael acceptor), while another part of the molecule is modified to be attached to the second pharmacophore. For example, hybrid molecules have been synthesized by tethering α-methylene-γ-butyrolactones bearing a phenyl group at the C5 position to polypyrrole minor groove binders. nih.gov The synthesis typically involves creating a derivative of the lactone with a reactive functional group, such as a hydroxyl or carboxyl group, which can then be coupled with the second molecule using standard amide or ester bond-forming reactions.

In one reported series of hybrid compounds, α-methylene-γ-phenyl-γ-butyrolactone was connected to an α-bromoacrylamido-N-methylindole derivative. acs.org The resulting conjugate demonstrated significantly enhanced cytotoxic activity compared to the individual components, highlighting the synergistic effect achieved through this hybrid approach. acs.org These studies underscore that the 5-aryl-γ-butyrolactone framework is a viable platform for the design and synthesis of complex, biologically active hybrid molecules. acs.orgnih.gov

Interactive Data Table: Synthesis of γ-Butyrolactone-Containing Hybrid Molecules

Hybrid Molecule Typeγ-Butyrolactone ComponentSecond Molecular MoietyGeneral Synthetic Strategy
Lactone-Polypyrrole Conjugate α-Methylene-γ-phenyl-γ-butyrolactoneDistamycin A analogue (Polypyrrole)Amide coupling between a carboxyl-functionalized polypyrrole and an amino-functionalized lactone derivative.
Dual Alkylating Agent α-Methylene-γ-phenyl-γ-butyrolactoneα-BromoacryloylamideCoupling of the lactone (containing a linker with a reactive terminus) with the bromoacrylamide moiety.
hCPT-DHPM Conjugates Dihydropyrimidine (B8664642) (DHPM)Homocamptothecin (hCPT)Coupling of dihydropyrimidine derivatives with homocamptothecin. nih.gov

Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

Proton NMR (¹H NMR) is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For 5-(3-Chlorophenyl)dihydro-2(3H)-furanone, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furanone ring and the aromatic protons of the 3-chlorophenyl group.

The protons of the dihydrofuranone ring, specifically at the C3 and C4 positions (α and β to the carbonyl group, respectively), typically appear as multiplets in the upfield region of the spectrum. The proton at the C5 position, being adjacent to both the oxygen atom and the aromatic ring, would resonate further downfield. Based on data from the closely related γ-phenyl-γ-butyrolactone, the signals for the C3 and C4 protons are expected between δ 2.2 and 2.7 ppm, while the C5 proton would likely appear as a multiplet around δ 5.5 ppm. chemicalbook.com The protons of the 3-chlorophenyl group would produce a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.4 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~2.2 - 2.7 Multiplet
H-4 ~2.2 - 2.7 Multiplet
H-5 ~5.5 Multiplet
Aromatic H ~7.2 - 7.4 Multiplet

Note: Predicted values are based on analogous compounds and general substituent effects.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The most downfield signal is typically that of the carbonyl carbon (C-2) of the lactone, expected around δ 177 ppm. The carbon atom bearing the 3-chlorophenyl group (C-5) is also significantly deshielded and would likely appear in the region of δ 80-85 ppm. The methylene (B1212753) carbons of the furanone ring (C-3 and C-4) would resonate at higher fields, generally between δ 28 and 35 ppm. The aromatic carbons of the 3-chlorophenyl ring would show a series of signals between δ 125 and 145 ppm, with the carbon atom directly bonded to the chlorine atom exhibiting a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~177
C-3 ~28 - 35
C-4 ~28 - 35
C-5 ~80 - 85
Aromatic C ~125 - 145

Note: Predicted values are based on analogous compounds and general substituent effects.

While ¹H and ¹³C NMR establish the basic connectivity, advanced NMR techniques are necessary to determine the stereochemistry and preferred conformation of this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed for this purpose.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This typically appears in the range of 1760-1800 cm⁻¹. Another characteristic band is the C-O stretching vibration of the ester group, which is expected to be observed between 1000 and 1300 cm⁻¹. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (lactone) 1760 - 1800
C-O (ester) 1000 - 1300
Aromatic C-H >3000
Aromatic C=C 1450 - 1600
C-Cl 600 - 800

Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₉ClO₂. The presence of chlorine would be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of γ-butyrolactones is well-documented. A common fragmentation pathway involves the loss of CO₂ (44 Da) from the lactone ring. Another typical fragmentation is the cleavage of the substituent at the C5 position. For this compound, a significant fragment would likely correspond to the 3-chlorophenyl cation. The mass spectrum of the related 5-phenyldihydro-2(3H)-furanone shows a base peak corresponding to the loss of the lactone ring, resulting in the phenyl cation. nist.gov A similar fragmentation pattern would be expected for the 3-chlorophenyl derivative.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Description
[C₁₀H₉ClO₂]⁺ Molecular Ion (M⁺)
[M - CO₂]⁺ Loss of carbon dioxide
[C₆H₄Cl]⁺ 3-Chlorophenyl cation

Note: The table lists plausible key fragments based on known fragmentation patterns of similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. This technique can unambiguously determine the absolute stereochemistry of chiral centers and provide precise bond lengths, bond angles, and torsional angles, revealing the solid-state conformation of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in further applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in achieving the high levels of purity required for spectroscopic analysis and in separating it from starting materials, byproducts, and isomers.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like γ-butyrolactone derivatives. When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural information, making it an invaluable tool for both qualitative and quantitative analysis.

Purity Assessment: The purity of this compound can be determined by GC, where the compound is volatilized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the respective component. For many γ-butyrolactone derivatives, purity levels exceeding 97% (by GC) are often reported by commercial suppliers.

Separation and Methodological Details: In research settings, GC is used to monitor the progress of reactions and to analyze the composition of crude product mixtures. For chlorinated furanone derivatives, a common approach involves using a non-polar or medium-polarity capillary column. A study on the determination of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogs utilized GC with an ion-trap mass detector for separation and selective determination nih.gov. While specific conditions for this compound are not extensively published, typical GC methods for related aromatic lactones can be adapted.

For instance, the analysis of other furanones has been carried out using GC-MS with a DB-5ms column, a common, low-bleed (5%-phenyl)-methylpolysiloxane column suitable for a wide range of analytes eurl-pc.eu. The temperature program is crucial for achieving good separation. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points eurl-pc.eu.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Furanone Compounds

ParameterValue/DescriptionSource
Instrument Gas Chromatograph coupled to a Mass Spectrometer nih.goveurl-pc.eunih.gov
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness eurl-pc.eu
Carrier Gas Helium eurl-pc.eu
Flow Rate 0.9 mL/min eurl-pc.eu
Injection Mode Splitless eurl-pc.eu
Injection Volume 1 µL eurl-pc.eu
Injector Temperature 260 °C eurl-pc.eu
Temperature Program Initial: 50°C (hold 2 min), Ramp 1: 30°C/min to 85°C, Ramp 2: 5°C/min to 95°C, Ramp 3: 30°C/min to 265°C (hold 5 min) eurl-pc.eu
Detector Mass Spectrometer (MS) nih.goveurl-pc.eunih.gov
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM) or Full Scan nih.govnih.gov

It should be noted that for chiral compounds, specialized chiral GC columns, such as those with cyclodextrin-based stationary phases, are necessary to separate enantiomers nih.gov. A study on the chiral GC separation of γ-butyrolactone derivatives employed 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin as a chiral selector, highlighting the importance of the analyte's geometry for effective chiral recognition nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, purification, and analysis of a broad range of compounds, including those that are not sufficiently volatile or are thermally labile for GC.

Purity Assessment and Preparative Separation: HPLC is particularly useful for the preparative separation of this compound from complex mixtures. In the synthesis of related β-phenyl-γ-butyrolactones, flash column chromatography, a form of liquid chromatography, is employed for the separation of diastereomers. For example, the diastereomeric 4-hydroxybutyramides of β-(4-chlorophenyl)-γ-butyrolactone were successfully separated using flash column chromatography on silica (B1680970) gel with a solvent system of CH₂Cl₂-EtOAc-acetone (210:90:1) google.com. This indicates that normal-phase chromatography can be effective for separating structurally similar compounds.

For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly used. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be assessed by the number and shape of the peaks in the chromatogram. A single, symmetrical peak is indicative of high purity.

Table 2: Representative HPLC Parameters for Analysis of Related Furanone Compounds

ParameterValue/DescriptionSource
Instrument High-Performance Liquid Chromatograph rsc.org
Column Newcrom R1 (or similar C18 column) sielc.com
Mobile Phase Acetonitrile (B52724) (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) sielc.com
Detection UV-Vis or Mass Spectrometry (MS) rsc.org
Application Purity assessment, analysis of reaction products, and preparative separation google.comrsc.org

The separation of components in a mixture is based on their differential partitioning between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated. Following separation, the fractions containing the purified compound can be collected for further analysis.

Theoretical and Computational Studies on 5 3 Chlorophenyl Dihydro 2 3h Furanone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 5-(3-chlorophenyl)dihydro-2(3H)-furanone with high accuracy. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is not static; the furanone ring and the rotatable bond connecting the chlorophenyl group allow for various spatial arrangements or conformations. Geometry optimization is a computational process that identifies the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this molecule, the γ-butyrolactone ring typically adopts an "envelope" conformation, where one of the carbon atoms is out of the plane of the other four atoms.

Interactive Data Table: Calculated Geometric Parameters for a Representative Conformer of this compound

Note: The following data is hypothetical and based on typical values for similar structures calculated using DFT methods.

ParameterAtom 1Atom 2Atom 3Value (Angstroms/Degrees)
Bond LengthC1O11.35
Bond LengthC1C21.52
Bond LengthC1O21.21
Bond LengthC2C31.54
Bond LengthC3C41.53
Bond LengthC4O11.47
Bond LengthC4C51.51
Bond LengthC5C61.39
Bond AngleO1C1C2109.5
Bond AngleC1C2C3103.0
Bond AngleC2C3C4104.5
Bond AngleC3C4O1110.0
Dihedral AngleC1C2C3C4
Dihedral AngleO1C4C5C6

Electronic Structure and Charge Distribution Analysis

The electronic structure of this compound dictates its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's ability to donate and accept electrons. The HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the lactone, while the LUMO is often found on the electron-deficient carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed across the molecule. researchgate.netiau.irresearchgate.netnih.govut.ac.irphyschemres.org In this compound, the electronegative oxygen and chlorine atoms will draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. The carbonyl carbon, in particular, is expected to be highly electrophilic. NBO analysis can further describe the delocalization of electron density through hyperconjugative interactions, which contribute to the molecule's stability. iau.irresearchgate.netnih.govut.ac.irphyschemres.org For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds are expected.

Interactive Data Table: Calculated Electronic Properties of this compound

Note: The following data is hypothetical and based on DFT calculations for analogous molecules.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Mulliken Charge on C=O Carbon+0.6 e
Mulliken Charge on Carbonyl Oxygen-0.5 e
Mulliken Charge on Chlorine-0.2 e

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov These predictions are valuable for interpreting experimental data and confirming the structure of the synthesized compound.

Predicted ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. The calculated shifts are then compared to experimental spectra. nih.gov For this compound, the protons on the furanone ring would have distinct chemical shifts depending on their local electronic environment. The protons on the phenyl ring would show a splitting pattern characteristic of a 1,3-disubstituted benzene.

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these vibrations are determined by the bond strengths and atomic masses. A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the range of 1750-1800 cm⁻¹. Other characteristic bands would include C-O stretching, C-H stretching, and vibrations associated with the chlorinated phenyl ring.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Note: The following data is hypothetical and based on typical values for similar structures.

Spectrum TypePeak/SignalPredicted ValueAssignment
¹H NMRδ~7.3-7.5 ppmAromatic Protons
¹H NMRδ~5.5 ppmProton on C5
¹H NMRδ~2.5-3.0 ppmProtons on C3 and C4
¹³C NMRδ~175 ppmCarbonyl Carbon (C1)
¹³C NMRδ~140 ppmAromatic Carbon attached to Chlorine
¹³C NMRδ~125-130 ppmOther Aromatic Carbons
¹³C NMRδ~80 ppmCarbon C5
¹³C NMRδ~30-40 ppmCarbons C3 and C4
IRWavenumber~1770 cm⁻¹C=O Stretch
IRWavenumber~1150 cm⁻¹C-O Stretch
IRWavenumber~780 cm⁻¹C-Cl Stretch

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of intermediates and transition states.

Transition State Analysis and Activation Energy Calculations

A key aspect of understanding a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. scm.com Computational methods can locate these transient structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate. For reactions involving this compound, such as its hydrolysis or reaction with nucleophiles, transition state analysis can reveal the precise geometry of the atoms as bonds are being broken and formed. For example, in the base-catalyzed hydrolysis of the lactone, a tetrahedral intermediate is formed, and the transition states leading to and from this intermediate can be computationally characterized.

Solvent Effects in Reaction Pathways

Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on the reaction mechanism and rate. researchgate.net Computational models can account for solvent effects using various approaches, such as implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netresearchgate.net For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. Computational studies can quantify these effects and provide a more realistic picture of the reaction in a specific solvent environment.

Interactive Data Table: Hypothetical Activation Energies for the Hydrolysis of this compound in Different Solvents

Note: The following data is hypothetical and for illustrative purposes.

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase125.0
Toluene (B28343)2.422.5
Dichloromethane (B109758)9.120.0
Water78.418.0

Kinetic Isotope Effect Prediction and Interpretation

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This phenomenon arises primarily from the mass difference between isotopes, which affects the zero-point vibrational energies (ZPE) of chemical bonds. princeton.edu Heavier isotopes have lower vibrational frequencies and thus lower ZPE, meaning more energy is required to break a bond involving a heavier isotope, typically resulting in a slower reaction rate. wikipedia.orgprinceton.edu The KIE is expressed as the ratio of the rate constant of the light isotopologue (k L) to that of the heavy isotopologue (k H). wikipedia.org

Computational chemistry provides a robust framework for predicting and interpreting KIEs, offering deep mechanistic insights that complement experimental findings. numberanalytics.com Theoretical models can calculate the vibrational frequencies for both the ground state reactants and the transition state (TS) for both isotopologues. These frequencies are then used to compute the KIE, often using the Bigeleisen-Mayer equation, which relies on reduced partition function ratios. comporgchem.com

A primary KIE is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of the reaction. princeton.edu For reactions involving this compound, such as ester hydrolysis or aminolysis, a primary KIE could be predicted by calculating the effect of substituting the carbonyl carbon (¹²C vs ¹³C) or the oxygen atom in a leaving group. A significant calculated KIE would support a mechanism where bond cleavage at that position is part of the rate-limiting step.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or breaking. wikipedia.org These effects are typically smaller but can provide valuable information about changes in hybridization or steric environment between the reactant and the transition state. wikipedia.org For instance, predicting the secondary KIE for hydrogen/deuterium substitution at the C5 position of the furanone ring could reveal details about the conformational changes occurring during the transition state of a reaction.

The agreement between computationally predicted KIEs and experimental values is often excellent, making theoretical calculations a routine and invaluable part of mechanistic analysis. comporgchem.com By comparing the predicted KIEs for various proposed transition states with experimental data, researchers can identify the most probable reaction pathway. nih.gov

Table 1: Example of Experimental vs. Computed KIEs for Racemization of Related Chiral Molecules comporgchem.com
Compound/IsotopologueExperimental KIE (kH/kD)Computed KIE (kH/kD)
d8-11.061.075
d6-20.8800.888
d4-20.9520.953
d10-20.8470.846

Investigation of Substituent Effects on Reactivity and Electronic Properties

Computational methods are extensively used to investigate how substituents on a molecular scaffold influence its reactivity and electronic characteristics. For this compound, the chlorine atom at the meta position of the phenyl ring significantly modulates the electronic properties of the entire system.

Computational studies on similar 5-phenyl furanone derivatives have shown that structural modifications have a profound impact on electronic properties. ajchem-b.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-b.comresearchgate.net

The 3-chloro substituent is an electron-withdrawing group due to its inductive effect. This withdrawal of electron density from the phenyl ring and, by extension, from the furanone moiety, is expected to lower the energy of both the HOMO and LUMO. The primary electronic effect on reactivity would be an increase in the electrophilicity of the carbonyl carbon. This makes the lactone more susceptible to nucleophilic attack, a key step in reactions like hydrolysis and alcoholysis.

Quantum chemical calculations can quantify these effects by computing various molecular descriptors:

Ionization Potential (IP): Related to the HOMO energy, it indicates the energy required to remove an electron.

Electron Affinity (EA): Related to the LUMO energy, it indicates the energy released upon gaining an electron.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Studies on 2-(5-Phenyl)-furanone revealed better reactivity compared to its unsubstituted or methyl-substituted counterparts, suggesting that the phenyl group enhances its electronic properties. ajchem-b.com The addition of a chloro-substituent would further tune these properties, likely increasing its reactivity towards nucleophiles.

Table 2: Calculated Electronic Properties for Furanone Derivatives (Illustrative Data Based on ajchem-b.com)
Property2(5H)-Furanone2(5-Methyl)-furanone2(5-Phenyl)-furanone
HOMO Energy (eV)-9.87-9.54-8.99
LUMO Energy (eV)-1.56-1.32-2.01
Energy Gap (eV)8.318.226.98
Hardness (η)4.154.113.49
Softness (S)0.240.240.29

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of a molecule, revealing its accessible shapes, their relative stabilities, and the dynamics of transitions between them. researchgate.netresearchgate.net

For this compound, the conformational flexibility arises from two main sources: the puckering of the five-membered dihydrofuranone ring and the rotation around the single bond connecting the phenyl ring to the lactone.

Ring Puckering: The γ-butyrolactone ring is not planar. Computational studies on the parent γ-butyrolactone (GBL) molecule show it is nonplanar with a calculated barrier to ring inversion of approximately 9 kJ/mol. acs.org MD simulations can map the potential energy surface associated with this puckering, identifying the most stable "envelope" and "twist" conformations and the pathways for interconversion.

Side-Chain Orientation: The 3-chlorophenyl group can rotate relative to the lactone ring. MD simulations can determine the preferred rotational isomers (rotamers) and the energy barriers separating them. These orientations are crucial as they dictate the steric environment around the reactive carbonyl group and influence how the molecule interacts with solvents, reagents, or biological targets.

MD simulations are typically performed in a simulated solvent environment (e.g., water) to provide a more realistic model of the molecule's behavior in solution. researchgate.net The resulting trajectories provide a wealth of information, including radial distribution functions to understand solvation shells, and time correlation functions to analyze dynamic processes. This detailed exploration of the conformational landscape is essential for understanding the relationship between the structure, properties, and reactivity of this compound.

Table 3: Key Parameters from Conformational Studies of Lactone Systems
SystemComputational MethodKey FindingReference
γ-Butyrolactone (GBL)Ab initioNonplanar structure with a ring inversion barrier of ~9 kJ/mol. acs.org
2-Acetyl-gamma-butyrolactone in waterMD SimulationsIdentified most stable conformations and solvation effects on electronic properties. researchgate.net
1,6-Linked PolysaccharidesMD SimulationsCharacterized force-induced chair-boat transitions of pyranose rings. nih.gov

Advanced Topics and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for constructing the γ-butyrolactone core is a central theme in modern organic synthesis. While traditional methods exist, current research focuses on novel strategies that offer improvements in yield, stereoselectivity, and sustainability.

Recent breakthroughs include the direct and highly efficient synthesis of γ-butyrolactones from allylic alcohols. acs.org One such method utilizes a synergistic photoredox and hydrogen atom transfer (HAT) catalysis system. acs.org This process involves the radical hydrocarboxylation of an appropriate allylic alcohol using the CO2 radical anion (CO2•–), followed by cyclization to form the lactone ring. acs.org For aryl-substituted lactones, this approach can be extended to include radical carboxylation, 1,2-aryl migration, and subsequent cyclization, offering a pathway to 4,5-vicinal disubstituted γ-butyrolactones. acs.org

Another innovative approach involves microwave-assisted multicomponent reactions (MCRs). benthamdirect.comufms.br This technique can significantly reduce reaction times while increasing product yields for γ-butyrolactone derivatives. benthamdirect.com For instance, a one-step MCR using dimethyl 2-benzyl-3-methylenesuccinate, an alkyl or aryl bromide, and an aldehyde under microwave irradiation has been shown to produce maculalactone derivatives with good diastereoselectivity. benthamdirect.com Applying such a strategy to a precursor of 5-(3-Chlorophenyl)dihydro-2(3H)-furanone could offer a rapid and efficient synthetic route.

Domino reactions, where multiple bond-forming events occur in a single pot, also represent a powerful strategy. A DABCO-mediated [2+1] annulation has been used to obtain trans-β,γ-disubstituted γ-butyrolactones with excellent diastereoselectivities. ufms.br These advanced methodologies highlight a shift towards more atom-economical and efficient processes applicable to the synthesis of complex furanones.

Exploration of Catalyst Development for Specific Transformations of Dihydrofuranones

Catalysis is paramount for the selective functionalization and transformation of dihydrofuranone rings. Research is actively exploring novel heterogeneous and homogeneous catalysts to improve reaction efficiency and introduce new functionalities.

Heterogeneous Catalysis: Palladium supported on humin-derived activated carbon (Pd/HAC) has proven effective for the hydrogenation of 2-furanone to γ-butyrolactone (GBL), affording high isolated yields (89%) under optimized conditions. rsc.org The catalyst is recyclable for multiple consecutive cycles with only a marginal decrease in product yield. rsc.org Supported nano-gold catalysts, specifically gold deposited on nano-sized titanium dioxide (Au/TiO2), have been developed for the direct oxidation of 1,4-butanediol (B3395766) to γ-butyrolactone using air as a clean oxidant, achieving a 100% conversion rate and 99% selectivity. google.com Such stable and reusable heterogeneous catalysts are crucial for developing greener and more industrially viable processes.

Homogeneous and Other Catalysis: Iridium(III) catalysts have been employed for the asymmetric C-H functionalization of dihydrofurans, demonstrating the potential for late-stage modification of the furanone scaffold. researchgate.net Furthermore, zeolites, which are crystalline aluminosilicates, are being investigated for upgrading furan (B31954) derivatives. frontiersin.org Their structured pores and tunable acidity make them suitable for converting biomass substrates into valuable platform molecules, a principle that can be extended to transformations of furanone intermediates. frontiersin.org The development of nano metal oxide frameworks (NOF) also presents new opportunities for the dehydration of biomass-derived glucose to furan derivatives, showcasing how novel materials can drive catalytic innovation in this field. lidsen.com

Table 1: Comparison of Catalysts in Furanone/Butyrolactone Synthesis & Transformation
Catalyst SystemTransformationKey AdvantagesReported Yield/ConversionSource
Photoredox/HAT CatalysisAllylic Alcohol Carboxylation/CyclizationHigh efficiency, uses CO2 radical anionExcellent yields acs.org
Palladium on Humin-Derived Activated Carbon (Pd/HAC)Hydrogenation of 2-furanoneHeterogeneous, recyclable, high yield89% isolated yield rsc.org
Nano-Gold on Titanium Dioxide (Au/TiO2)Oxidation of 1,4-butanediolUses air as oxidant, high conversion & selectivity100% conversion, 99% selectivity google.com
Iridium(III) ComplexesAsymmetric C-H FunctionalizationEnables stereoselective modificationN/A researchgate.net

Mechanistic Insights into Complex Reactions of Functionalized Furanones

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Modern computational and experimental techniques are being applied to unravel the intricate pathways of furanone reactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing reaction profiles. researchgate.net For example, the Artificial Force Induced Reaction (AFIR) method has been used to identify the preferred pathway for 1,2-aryl migration during the synthesis of γ-butyrolactones, confirming that the desired migration is the most plausible route among other potential side reactions. acs.org Similarly, DFT calculations have been employed to study base-catalyzed deuteration of pyridyl phosphonium (B103445) salts, providing detailed mechanistic understanding. nih.gov Such computational studies could be applied to reactions involving this compound to predict reactivity, understand transition states, and rationalize stereochemical outcomes.

Experimentally, the protonation of γ-butyrolactone in superacidic media has been studied to characterize the resulting monoprotonated species. nih.gov Techniques like low-temperature Raman and infrared spectroscopy, along with single-crystal X-ray structure analysis, have confirmed that protonation occurs exclusively on the carbonyl oxygen atom. nih.gov These fundamental studies provide critical data on the electronic nature and reactivity of the lactone ring.

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data on kinetics, intermediate formation, and reaction completion, allowing for precise process control. Advanced spectroscopic techniques are increasingly being integrated into synthetic chemistry for this purpose.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique. acs.org It allows for the continuous monitoring of a reaction directly in the NMR tube, providing detailed data on concentration versus time for reactants, intermediates, and products. acs.orgnih.gov Recent advancements focus on improving signal-to-noise and temporal resolution, enabling more accurate kinetic analysis. acs.org For example, in situ ¹⁹F NMR has been used to monitor the growth of nanocrystals in real-time. nih.gov For a molecule like this compound, in situ ¹H or ¹³C NMR could track its formation or subsequent transformations. Steady-state free precession (SSFP) pulse sequences can enhance the signal-to-noise ratio in ¹³C NMR, reducing acquisition times from hours to minutes, making it feasible for real-time monitoring of unlabeled substrates. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is another key tool. Repetitive-scan FT-IR can be used to monitor photochemical reactions in the gas phase, allowing for the simultaneous detection of multiple species. nih.gov Time-resolved infrared (TRIR) spectroscopy enables the study of reaction dynamics on ultrafast timescales. numberanalytics.com These techniques, alongside Raman and UV/Vis spectroscopy, are central to Process Analytical Technology (PAT) initiatives in the pharmaceutical and chemical industries, aiming for improved process understanding and control. mdpi.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueType of InformationKey Advantages for Furanone ChemistrySource
In situ 1D/2D NMRKinetics, structural information of intermediates, concentration profilesNon-invasive, provides detailed molecular structure data in real-time acs.orgnih.gov
Time-Resolved IR (TRIR)Dynamics of bond-forming/breaking, ultrafast kineticsProbes vibrational modes to understand reaction mechanisms on fast timescales numberanalytics.com
Raman SpectroscopyMolecular-level information, vibrational modesNon-invasive, suitable for online monitoring, complements IR spectroscopy mdpi.com
FT-IR SpectroscopyFunctional group changes, product formationAllows simultaneous detection of many species, widely applicable nih.govresearchgate.net

Integration of Machine Learning and AI in Predicting Furanone Reactivity and Synthesis Pathways

Predicting Reactivity and Conditions: ML models are being developed to predict chemical reactivity, including reaction yields and selectivity. mit.eduresearchgate.net Neural networks trained on millions of reactions from databases like Reaxys can predict suitable catalysts, solvents, reagents, and temperatures for a given transformation with increasing accuracy. acs.org This capability is crucial for accelerating the "Make" phase of the design-make-test-analyze cycle in drug discovery. mit.edunih.gov By applying ML models, researchers could predict the optimal conditions for synthesizing or functionalizing this compound, reducing the need for extensive experimental screening. youtube.com These models work by correlating molecular properties and structures with reactivity, offering a powerful alternative to traditional prediction methods. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Chlorophenyl)dihydro-2(3H)-furanone, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis often involves condensation reactions or cyclization of precursor molecules. For example, intermolecular condensation of chlorophenyl-containing ketones with acylating agents (e.g., phosphoryl chloride) under controlled temperatures (20–50°C) can yield the target compound . Optimization includes adjusting solvent systems (e.g., methylene chloride for polarity control), stoichiometric ratios of reagents, and reaction times (e.g., 12–24 hours for completion). Catalysts like ethyldiisopropylamine may enhance reaction efficiency . Purification via column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodology :

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl groups) and lactone ring protons (δ 4.0–5.0 ppm). 13^{13}C NMR confirms carbonyl (C=O) resonance at ~170 ppm and aromatic carbons .
  • IR : A strong absorption band near 1750 cm1^{-1} confirms the lactone C=O stretch .
  • Mass Spectrometry : HRMS (ESI) provides accurate molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight and fragmentation patterns .

Q. How can researchers evaluate the antibacterial activity of this compound, and what model organisms are relevant?

  • Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus . Include biofilm assays (e.g., crystal violet staining) to assess anti-biofilm activity, as furanone derivatives often target quorum-sensing pathways . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure data reliability.

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Parameters like ionization potential, electron affinity, and dipole moments correlate with antioxidant potential or electrophilic/nucleophilic sites . Software like Gaussian or ADF is used, with solvent effects modeled via PCM. Results guide structural modifications (e.g., adding electron-withdrawing groups) to enhance bioactivity .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., bacterial growth phase, inoculum size) to minimize variability .
  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition compared to baseline).
  • Meta-Analysis : Compare structural analogs (e.g., 5-phenyl vs. 5-methyl furanones) to identify substituent effects on activity .

Q. What are the challenges in synthesizing derivatives with azido groups, and how can hypervalent iodine reagents be utilized?

  • Methodology : Azido derivatives require careful handling due to their instability. Hypervalent iodine reagents (e.g., PhI(OAc)2_2) enable regioselective azidation of alkenes or lactones under mild conditions . Key steps:

  • Protect reactive sites (e.g., hydroxyl groups via silylation) before azidation.
  • Purify intermediates via flash chromatography to avoid side reactions.
  • Monitor reaction progress using TLC or in situ IR .

Q. How can researchers address stability issues or degradation products during storage or biological assays?

  • Methodology :

  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to identify degradation pathways .
  • Storage : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Biological Assays : Include stability controls (e.g., pre-incubate compound in assay media) to confirm activity retention .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Solvent polarity, catalyst type, reaction time
Characterization NMR chemical shifts, IR carbonyl peaks
Bioactivity MIC values, biofilm inhibition %
Computational HOMO-LUMO gap, dipole moment

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